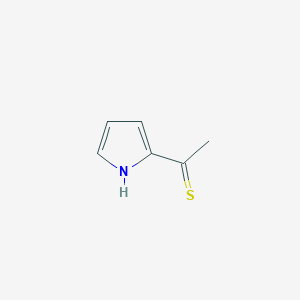
2-Thioacetyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Thioacetyl-1H-pyrrole” is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and tends to polymerize . It is a fundamental scaffold that possesses diverse biological activities .
Synthesis Analysis
The synthesis of pyrrole derivatives, including “2-Thioacetyl-1H-pyrrole”, has been a topic of interest in organic chemistry. A common method for synthesizing pyrrole derivatives is the Knorr-type approach . In a recent study, 2-thionoester pyrroles were synthesized using this approach from aliphatic starting materials . The 2-thionoester pyrroles were then reduced to the corresponding 2-formyl pyrroles in one step using RANEY® nickel .
Molecular Structure Analysis
The molecular structure of “2-Thioacetyl-1H-pyrrole” is similar to that of 2-Acetyl-1H-pyrrole, which has a molecular formula of C6H7NO . The difference lies in the presence of a thioacetyl group in “2-Thioacetyl-1H-pyrrole”.
Chemical Reactions Analysis
Pyrrole and its derivatives, including “2-Thioacetyl-1H-pyrrole”, exhibit a wide range of chemical reactivity. They are known to undergo various types of reactions, including nucleophilic addition, isomerization, and cycloaddition .
Safety And Hazards
Direcciones Futuras
The synthesis and reactivity of pyrrole derivatives, including “2-Thioacetyl-1H-pyrrole”, continue to be areas of active research. Recent studies have focused on developing more efficient and environmentally friendly methods for synthesizing these compounds . Additionally, the potential biological activities of these compounds are being explored for their potential use in various therapeutic applications .
Propiedades
IUPAC Name |
1-(1H-pyrrol-2-yl)ethanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5(8)6-3-2-4-7-6/h2-4,7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEKKAKIVDDBED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)C1=CC=CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thioacetyl-1H-pyrrole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

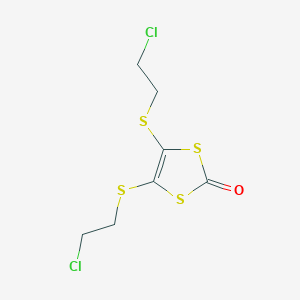
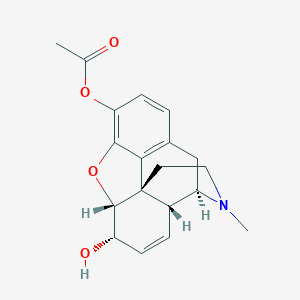
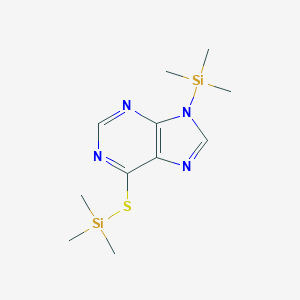
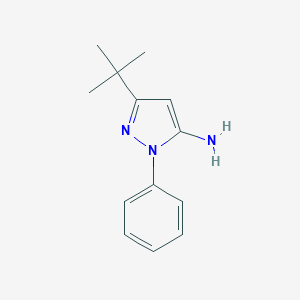



![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)


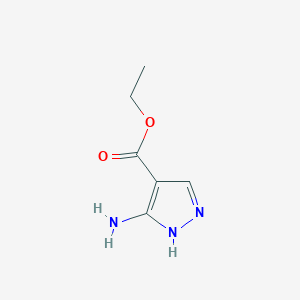

![2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid](/img/structure/B164206.png)
![1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene](/img/structure/B164210.png)